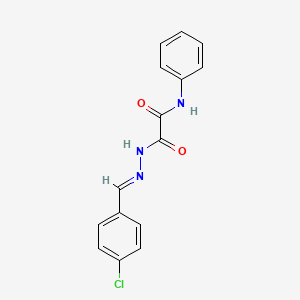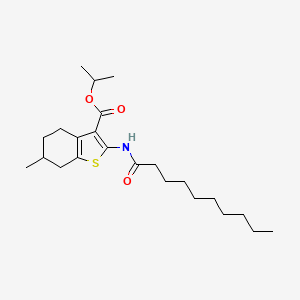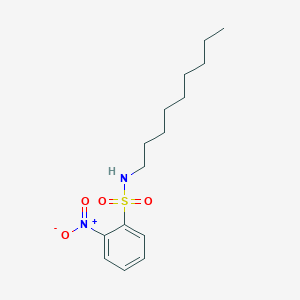![molecular formula C22H20BrN3O3S B10902242 2-(3-bromophenoxy)-N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B10902242.png)
2-(3-bromophenoxy)-N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a methoxy group, and a pyridylsulfanyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 3-bromophenol with an appropriate halogenating agent to form the bromophenoxy intermediate.
Introduction of the Methoxy Group: The intermediate is then reacted with a methoxy-substituted benzaldehyde under basic conditions to introduce the methoxy group.
Formation of the Hydrazide: The final step involves the condensation of the intermediate with an acetohydrazide derivative in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique reactivity profile makes it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromophenoxy and pyridylsulfanyl groups suggests potential interactions with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenoxy)-N’~1~-((E)-1-{4-Methoxyphenyl}methylidene)acetohydrazide
- 2-(3-Bromophenoxy)-N’~1~-((E)-1-{4-Methoxy-3-(methylthio)phenyl}methylidene)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(3-BROMOPHENOXY)-N’~1~-((E)-1-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE is unique due to the presence of the pyridylsulfanyl group. This moiety can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.
Properties
Molecular Formula |
C22H20BrN3O3S |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H20BrN3O3S/c1-28-20-9-8-16(11-17(20)15-30-22-7-2-3-10-24-22)13-25-26-21(27)14-29-19-6-4-5-18(23)12-19/h2-13H,14-15H2,1H3,(H,26,27)/b25-13+ |
InChI Key |
DOWIROZNUYUZSM-DHRITJCHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)CSC3=CC=CC=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)CSC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10902172.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10902180.png)
![2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10902185.png)
![4-chloro-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10902187.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902191.png)
![N-benzyl-2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10902209.png)

![4-{[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B10902216.png)
![2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-[(Z)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B10902219.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10902227.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902228.png)


![1-(4-chlorobenzyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10902262.png)
